molecular formula C8H2Cl2F3N3O B1436308 5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole CAS No. 1823184-23-1

5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole

Cat. No. B1436308
CAS RN: 1823184-23-1
M. Wt: 284.02 g/mol
InChI Key: YLQKSEKCIXZHRY-UHFFFAOYSA-N
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Description

The compound “5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole” is a complex organic molecule. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The molecule also contains several halogen atoms (chlorine and fluorine), which could influence its reactivity and other properties .


Synthesis Analysis

The synthesis of similar compounds often involves the use of halogenated pyridine derivatives . For example, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of novel 1,2,4-oxadiazole derivatives, including those related to 5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole, have been extensively studied. These compounds are synthesized starting from readily available precursors, and their solid-state structures are often established through X-ray diffraction analyses. Such structural characterizations provide insights into the compounds' potential applications in medicinal chemistry due to their bioactive properties (Maftei et al., 2016).

Anticancer and Antimicrobial Applications

Several studies have focused on the potential anticancer and antimicrobial applications of 1,2,4-oxadiazole derivatives. For example, compounds synthesized from this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer cell lines. The modification of these molecules, by incorporating various bioactive moieties, aims to enhance their lipophilicity and transport through cell wall barriers, thereby improving their in vitro anti-cancer activity (Zhang et al., 2005). Additionally, the antimicrobial activity of these derivatives has been investigated, with certain compounds demonstrating significant antibacterial effects against a range of bacterial strains (Hu et al., 2005).

Material Science and Chemical Synthesis

In the realm of material science and chemical synthesis, 1,2,4-oxadiazole derivatives, including those related to the compound , are explored for their potential applications in creating novel materials and as intermediates in the synthesis of complex molecules. Their unique chemical properties, such as the ability to form stable complexes with metals, make them valuable in the design of new materials with specific optical, electronic, or catalytic properties (Jin et al., 2019).

Safety and Hazards

Some similar compounds, such as [3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride, are known to be harmful if swallowed or in contact with skin, and may cause respiratory irritation .

properties

IUPAC Name

5-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F3N3O/c9-4-1-3(8(11,12)13)2-14-5(4)6-15-7(10)17-16-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQKSEKCIXZHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=NOC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole
Reactant of Route 6
5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole

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